molecular formula C14H12N2O4 B567266 Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1253789-55-7

Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B567266
CAS No.: 1253789-55-7
M. Wt: 272.26
InChI Key: LXFRSZLOKHZOEE-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including a hydroxyl group, a keto group, and an ester group, makes it a versatile molecule for various chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through a multi-step process. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,8-naphthyridine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol and a suitable acid catalyst to form the ethyl ester.

    Propargylation: The prop-2-yn-1-yl group is introduced via a propargylation reaction using propargyl bromide and a base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired keto group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

    Addition: The prop-2-yn-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Addition: Electrophiles such as halogens or hydrogen halides.

Major Products Formed

    Oxidation: Formation of 4-keto-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

    Reduction: Formation of 4-hydroxy-2-hydroxy-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

    Substitution: Formation of various substituted esters or amides.

    Addition: Formation of addition products with halogens or hydrogen halides.

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

    4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but lacks the prop-2-yn-1-yl group.

    Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: Similar structure but lacks the prop-2-yn-1-yl group.

    4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: Similar structure but lacks the ethyl ester group.

The uniqueness of this compound lies in the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1-prop-2-ynyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-3-8-16-12-9(6-5-7-15-12)11(17)10(13(16)18)14(19)20-4-2/h1,5-7,17H,4,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFRSZLOKHZOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716369
Record name Ethyl 4-hydroxy-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-55-7
Record name Ethyl 4-hydroxy-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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